Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
“Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate” is a spiro compound, which is a type of compound where two rings share a single atom . Spiro compounds are often used in medicinal chemistry due to their unique 3D structures .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro ring system, which includes a seven-membered ring and a four-membered ring . The presence of oxygen (oxa) and nitrogen (aza) in the rings also adds to the complexity of the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the presence of the iodomethyl group, which could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could impact the compound’s solubility .Scientific Research Applications
Synthesis of Spirocyclic Compounds
Spirocyclic compounds, such as those derived from tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, are crucial intermediates in synthesizing heterocyclic structures with potential biological activities. Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with carbo- and heterocyclic fragments, showcasing the chemical's utility in forming biologically relevant molecules (Moskalenko & Boev, 2012).
Catalytic Transformations
The compound's structure is amenable to catalytic transformations, enabling the synthesis of novel heterocyclic compounds. For instance, Sukhorukov et al. (2008) described a catalytic hydrogenation process over Raney nickel, converting [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, illustrating the compound's role in innovative synthetic routes (Sukhorukov et al., 2008).
Structural and Molecular Analysis
NMR spectroscopy has been applied to similar spirocyclic compounds for structural elucidation and assignment of absolute configurations, as demonstrated by Jakubowska et al. (2013). Their work on the absolute configurations of related spirocyclic esters underscores the importance of these compounds in stereochemical studies and the development of asymmetric synthesis strategies (Jakubowska et al., 2013).
Novel Synthetic Pathways
Innovative synthetic routes to spirocyclic oxetanes and benzimidazoles have been developed, showcasing the versatility of spirocyclic scaffolds in accessing new chemical spaces. Gurry et al. (2015) described the synthesis of a spirocyclic oxetane-fused benzimidazole, highlighting the compound's potential as a scaffold for further chemical derivatization and exploration of biological activity (Gurry et al., 2015).
Future Directions
properties
IUPAC Name |
tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-5-4-13(8-15)6-10(7-14)17-9-13/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEJZIWCELFVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(OC2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
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